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Compound of Interest

Compound Name: 2,6-Difluorobenzylamine

Cat. No.: B1295058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-
Difluorobenzylamine (CAS No: 69385-30-4), a versatile chemical intermediate widely used in

pharmaceutical development and organic synthesis.[1] The document details experimental

protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data in a structured format for clarity and ease of comparison.

Spectroscopic Data Summary
The following sections summarize the essential spectroscopic data for 2,6-
Difluorobenzylamine. While the mass spectrometry data is derived from public databases, the

NMR and IR data presented below are illustrative, based on the compound's structure and

typical spectroscopic values, as specific peak lists are often held within subscription-based

databases. Researchers should consult databases such as SpectraBase and the NIST

Chemistry WebBook for verified spectra.[2][3][4]

¹H NMR Spectroscopy
The proton NMR spectrum of 2,6-Difluorobenzylamine is characterized by signals from the

aminomethyl protons, the exchangeable amine protons, and the aromatic protons on the

disubstituted ring.

Table 1: Illustrative ¹H NMR Data for 2,6-Difluorobenzylamine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20 - 7.35 Multiplet (m) 1H Ar-H (para)

~6.85 - 7.00 Multiplet (m) 2H Ar-H (meta)

~3.95 Singlet (s) 2H -CH₂-

~1.60 Broad Singlet (s) 2H -NH₂

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data is illustrative.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum shows distinct signals for the benzylic carbon, and

the four unique carbon environments of the difluorinated aromatic ring.

Table 2: Illustrative ¹³C NMR Data for 2,6-Difluorobenzylamine

Chemical Shift (δ) ppm Assignment

~161.5 (d, ¹JCF ≈ 245 Hz) C2 / C6 (ipso-F)

~129.0 (t, ³JCCF ≈ 10 Hz) C4 (para)

~115.0 (t, ²JCCF ≈ 20 Hz) C1 (ipso-CH₂)

~111.5 (d, ²JCCF ≈ 25 Hz) C3 / C5 (meta)

~35.0 -CH₂-

Solvent: CDCl₃, Reference: CDCl₃ (77.2 ppm). Data is illustrative.[5][6]

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key

absorptions are expected for the N-H bonds of the amine, C-H bonds of the aromatic ring and

methylene group, and the characteristic strong C-F bonds.

Table 3: Characteristic IR Absorption Bands for 2,6-Difluorobenzylamine
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, Broad N-H Stretch (Amine)

3000 - 3100 Medium Aromatic C-H Stretch

2850 - 2950 Medium Aliphatic C-H Stretch (-CH₂-)

1600 - 1620 Strong C=C Aromatic Ring Stretch

1450 - 1500 Strong C=C Aromatic Ring Stretch

1200 - 1300 Strong C-N Stretch

1000 - 1100 Strong C-F Stretch

Sample Preparation: Neat liquid or KBr pellet. Data is illustrative.

Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its

fragments. For 2,6-Difluorobenzylamine (Molecular Weight: 143.13 g/mol ), electron

ionization (EI) would be a common technique.[3][7]

Table 4: Mass Spectrometry Data (GC-MS) for 2,6-Difluorobenzylamine

m/z Relative Intensity Assignment

143 Moderate [M]⁺ (Molecular Ion)

142 High [M-H]⁺

123 High [M-H-HF]⁺ or [C₇H₄F]⁺

30 High [CH₂NH₂]⁺

Source: PubChem.[7]

Experimental Protocols
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Detailed and standardized protocols are crucial for obtaining high-quality, reproducible

spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Weigh approximately 15-25 mg of 2,6-Difluorobenzylamine and

dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard.[5]

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to achieve maximum homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, acquire the spectrum with broadband proton decoupling to simplify the

spectrum to singlets for each unique carbon (unless splitting from fluorine is observed).[8]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the

CDCl₃ solvent signal at 77.2 ppm.[5]

Integrate the signals in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
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Place one to two drops of neat 2,6-Difluorobenzylamine liquid onto the surface of a

clean, dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top, creating a thin liquid film sandwiched between

the plates.

Sample Preparation (ATR): Alternatively, for an Attenuated Total Reflectance (ATR)

accessory, place a single drop of the sample directly onto the ATR crystal.

Data Acquisition:

First, run a background spectrum of the empty spectrometer to account for atmospheric

CO₂ and H₂O.

Place the prepared sample holder into the spectrometer's sample compartment.

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

Data Processing: The spectrum is typically plotted as percent transmittance or absorbance

versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the functional

groups.

Mass Spectrometry (MS)
Sample Introduction: For a typical GC-MS analysis, dissolve a small amount of 2,6-
Difluorobenzylamine in a suitable volatile solvent (e.g., dichloromethane or methanol).

Inject the solution into the gas chromatograph (GC) inlet, where it is vaporized and

separated on the GC column.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. In Electron Ionization (EI) mode, the sample molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions (the molecular ion and various

fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them

based on their mass-to-charge (m/z) ratio.
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Detection and Spectrum Generation: A detector counts the ions at each m/z value,

generating a mass spectrum that plots relative ion abundance versus m/z.

Visualized Workflows and Structures
The following diagrams, generated using the DOT language, illustrate the general workflow for

spectroscopic analysis and the chemical structure of 2,6-Difluorobenzylamine.

General Workflow for Spectroscopic Analysis

Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Analysis

Sample of
2,6-Difluorobenzylamine

Sample Preparation
(e.g., Dissolving, Neat Film)

¹H NMR

Bruker 400 MHz

¹³C NMR

100 MHz

FTIR

KBr/Neat

GC-MS

Electron Ionization

Data Processing & Interpretation

Technical Report

Final Spectroscopic Profile
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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